3-butan-2-yl-3,4-dihydro-1H-quinoxalin-2-one
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Overview
Description
3-Butan-2-yl-3,4-dihydro-1H-quinoxalin-2-one is a heterocyclic compound that belongs to the quinoxalinone family. These compounds are known for their diverse biological activities and chemical properties. The structure of this compound consists of a quinoxalinone core with a butan-2-yl substituent at the 3-position. This compound has garnered interest due to its potential therapeutic properties, particularly in antiviral and anti-inflammatory applications .
Preparation Methods
The synthesis of 3-butan-2-yl-3,4-dihydro-1H-quinoxalin-2-one can be achieved through various synthetic routes. One common method involves the coupling of enantiopure α-amino acids with N-Boc-2-iodoanilines followed by cyclization. This Ullmann-type, ligand-free amination reaction proceeds with moderate to good yields and without racemization . Another approach includes the Michael addition/cyclization cascades and multicomponent couplings . Industrial production methods often utilize these synthetic routes due to their efficiency and scalability.
Chemical Reactions Analysis
3-Butan-2-yl-3,4-dihydro-1H-quinoxalin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can yield dihydroquinoxaline derivatives.
Substitution: The compound can undergo substitution reactions at the 3-position, leading to the formation of various substituted quinoxalinones.
Common reagents used in these reactions include di-tert-butyl peroxide (DTBP) for alkylation and other oxidizing or reducing agents depending on the desired transformation . The major products formed from these reactions are often quinoxaline derivatives with diverse substitution patterns.
Scientific Research Applications
3-Butan-2-yl-3,4-dihydro-1H-quinoxalin-2-one has several scientific research applications:
Chemistry: It serves as a versatile scaffold for the synthesis of various biologically active molecules.
Mechanism of Action
The mechanism of action of 3-butan-2-yl-3,4-dihydro-1H-quinoxalin-2-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors involved in viral replication and inflammatory responses . By binding to these targets, it can modulate the activity of key signaling pathways, leading to its therapeutic effects.
Comparison with Similar Compounds
3-Butan-2-yl-3,4-dihydro-1H-quinoxalin-2-one can be compared with other similar compounds, such as:
3,4-Dihydroquinoxalin-2-one: This compound shares the quinoxalinone core but lacks the butan-2-yl substituent, resulting in different biological activities.
3-Cyclopropylethynyl-4-ethoxycarbonyl-3-methyl-3,4-dihydroquinoxalin-2-one: This hybrid structure combines features from potent anti-HIV drug candidates and exhibits unique antiviral properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H16N2O |
---|---|
Molecular Weight |
204.27 g/mol |
IUPAC Name |
3-butan-2-yl-3,4-dihydro-1H-quinoxalin-2-one |
InChI |
InChI=1S/C12H16N2O/c1-3-8(2)11-12(15)14-10-7-5-4-6-9(10)13-11/h4-8,11,13H,3H2,1-2H3,(H,14,15) |
InChI Key |
USEJKDHPEGYAPK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1C(=O)NC2=CC=CC=C2N1 |
Origin of Product |
United States |
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